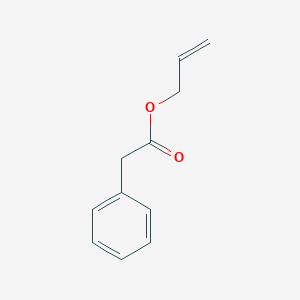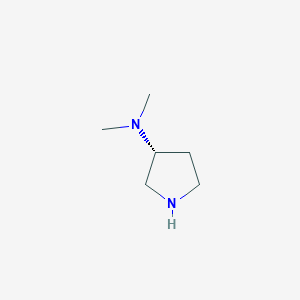
7-クロロチオキヌレン酸
概要
説明
7-クロロチオキヌレン酸は、N-メチル-D-アスパラギン酸(NMDA)受容体のグリシン部位のアンタゴニストとしての役割で知られる化学化合物です。この化合物は、アルツハイマー病、統合失調症、うつ病などのさまざまな神経疾患や精神疾患における潜在的な治療効果の可能性から、大きな関心を集めています。
科学的研究の応用
7-Chlorothiokynurenic acid has been extensively studied for its potential therapeutic effects. Some of its key applications include:
Neurology and Psychiatry: It acts as an NMDA receptor antagonist, making it a potential candidate for treating neurological disorders such as Alzheimer’s disease, schizophrenia, and depression.
Drug Addiction Research: Studies have shown that 7-Chlorothiokynurenic acid can impair the acquisition, retrieval, and reconsolidation of cocaine-related reward memory, suggesting its potential use in managing drug addiction.
Synaptic Plasticity and Memory Formation: The compound’s role in regulating synaptic plasticity and memory formation has been explored, highlighting its importance in understanding cognitive functions.
作用機序
7-クロロチオキヌレン酸は、NMDA受容体のグリシン部位で競合的アンタゴニストとして作用することにより、その効果を発揮します。この阻害は、グリシンによる受容体の活性化を防ぎ、シナプス伝達と可塑性を調節します。この化合物は、神経保護とシナプス可塑性に関係するTrkB-ERK / Aktシグナル伝達経路にも影響を与えます .
類似の化合物:
7-クロロキヌレン酸: 7-クロロチオキヌレン酸と同様の特性を持つもう1つのNMDA受容体アンタゴニストですが、効力はそれほど強くありません。
5,7-ジクロロキヌレン酸: NMDA受容体に同様の拮抗作用を示しますが、薬物動態特性が異なります。
独自性: 7-クロロチオキヌレン酸は、他の類似の化合物と比較して、NMDA受容体のグリシン部位に対する効力と選択性が高いことが特徴です。シナプス可塑性と記憶形成を調節する能力は、神経科学研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
7-Chlorothiokynurenic acid plays a significant role in biochemical reactions. It interacts with the NMDA receptor, specifically the glycine site . This interaction is competitive, meaning 7-Chlorothiokynurenic acid competes with glycine for the same binding site on the NMDA receptor .
Cellular Effects
The effects of 7-Chlorothiokynurenic acid on cells are primarily related to its antagonistic action on the NMDA receptor. By blocking the glycine site of the NMDA receptor, 7-Chlorothiokynurenic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Chlorothiokynurenic acid involves its binding interactions with the NMDA receptor. As a competitive antagonist of the glycine site, it can inhibit or activate enzymes and cause changes in gene expression .
準備方法
化学反応の分析
反応の種類: 7-クロロチオキヌレン酸は、塩素原子の存在により、主に置換反応を起こします。また、使用する試薬や条件に応じて、酸化反応や還元反応にも参加することができます。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、塩基性条件下で塩素原子を置換することができます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、化合物中の硫黄原子を酸化することができます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、分子中に存在するカルボニル基を還元することができます。
生成される主な生成物: これらの反応から生成される主な生成物には、7-クロロチオキヌレン酸のさまざまな置換誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります .
4. 科学研究の応用
7-クロロチオキヌレン酸は、その潜在的な治療効果の可能性について広く研究されてきました。主要なアプリケーションのいくつかを以下に示します。
神経学と精神医学: NMDA受容体アンタゴニストとして作用し、アルツハイマー病、統合失調症、うつ病などの神経疾患の治療に役立つ可能性があります。
薬物依存症の研究: 研究では、7-クロロチオキヌレン酸が、コカイン関連の報酬記憶の獲得、想起、再統合を阻害することが示されており、薬物依存症の管理に役立つ可能性が示唆されています。
シナプス可塑性と記憶形成: 化合物のシナプス可塑性と記憶形成の調節における役割が調査されており、認知機能の理解における重要性が強調されています。
類似化合物との比較
7-Chlorokynurenic Acid: Another NMDA receptor antagonist with similar properties but less potent than 7-Chlorothiokynurenic acid.
5,7-Dichlorokynurenic Acid: A compound with similar antagonistic effects on the NMDA receptor but with different pharmacokinetic properties.
Uniqueness: 7-Chlorothiokynurenic acid is unique due to its higher potency and selectivity for the glycine site of the NMDA receptor compared to other similar compounds. Its ability to modulate synaptic plasticity and memory formation makes it a valuable tool in neurological research .
特性
IUPAC Name |
7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCOHHUVHWAXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159214 | |
| Record name | 7-Chlorothiokynurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135025-56-8 | |
| Record name | 7-Chlorothiokynurenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135025-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorothiokynurenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chlorothiokynurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Chlorothiokynurenic acid exert its neuroprotective effects in the context of focal ischemia?
A: 7-Chlorothiokynurenic acid acts as a potent antagonist of the glycine modulatory site on NMDA receptors. [] During focal ischemia, excessive glutamate release leads to overactivation of NMDA receptors, triggering excitotoxicity and neuronal damage. By blocking the glycine site, 7-Chlorothiokynurenic acid prevents NMDA receptor overactivation, mitigating neuronal death and reducing infarct size. [] This mechanism is distinct from NMDA receptor antagonists like MK-801, offering a potential alternative approach to neuroprotection. []
Q2: How does the structure of 7-Chlorothiokynurenic acid relate to its activity compared to similar compounds?
A: While the provided research primarily focuses on the activity of 7-Chlorothiokynurenic acid, it highlights the importance of the chlorine substitution for its efficacy. The study demonstrates that 5-Chlorothiokynurenic acid, lacking the chlorine atom at the 7th position, does not exhibit the same neuroprotective effects in the focal ischemia model. [] This suggests that the specific chlorine substitution at the 7th position is crucial for the glycine antagonist activity and subsequent neuroprotective effects of 7-Chlorothiokynurenic acid. Further structure-activity relationship studies would be needed to fully elucidate the impact of different substitutions on the compound's activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)




![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)



